N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine
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Overview
Description
N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine is a heterocyclic compound that belongs to the family of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinoxaline ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and results in the formation of the pyrazoloquinoxaline core . Further modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced pyrazoloquinoxaline compounds .
Scientific Research Applications
N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in their fused ring systems and substituents.
Pyrazolo[3,4-d]pyridazines: These compounds have a different ring fusion pattern and exhibit distinct chemical and biological properties.
Pyrazolo[3,4-b]quinoxalines: Other derivatives within this family may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
CAS No. |
917943-81-8 |
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Molecular Formula |
C18H17N5 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N,3-trimethyl-1-phenylpyrazolo[3,4-b]quinoxalin-6-amine |
InChI |
InChI=1S/C18H17N5/c1-12-17-18(23(21-12)13-7-5-4-6-8-13)20-15-10-9-14(22(2)3)11-16(15)19-17/h4-11H,1-3H3 |
InChI Key |
NHJMWMHKBJNTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=C(C=C3)N(C)C)N=C12)C4=CC=CC=C4 |
Origin of Product |
United States |
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